molecular formula C22H22ClN3O2S B2445079 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-18-8

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2445079
CAS No.: 422529-18-8
M. Wt: 427.95
InChI Key: AAPNZGSYXPPZHU-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the quinazolin-4-one class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Recent scientific investigations have highlighted the significant potential of quinazolin-4-one-based compounds as nonpeptidic, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) . Inhibiting Mpro effectively blocks viral replication, making it a prominent target for developing anti-COVID-19 therapeutics . The structural motif of this compound, particularly the 2-sulfanylidene (2-thioxo) group and the 3-methylpiperidine-1-carbonyl moiety, is of great interest for exploring novel inhibition mechanisms and structure-activity relationships (SAR) . Beyond antiviral applications, the quinazolin-4-one core structure is extensively researched for its promising antibacterial properties and other pharmacological activities, providing a versatile tool for discovering new drug leads . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

422529-18-8

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.95

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29)

InChI Key

AAPNZGSYXPPZHU-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

  • Molecular Formula : C20H21ClN4O3
  • Molecular Weight : 400.9 g/mol
  • CAS Number : 921533-43-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity :
    • Recent studies have shown that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with multiple cellular targets, inhibiting tumor growth effectively.
    • A study evaluated the anti-proliferative activity against nine cancer cell lines, revealing moderate inhibitory effects in the low micromolar range .
  • Antibacterial Properties :
    • The compound has demonstrated antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, with moderate to strong effectiveness. This suggests potential applications in treating bacterial infections .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of acetylcholinesterase and urease. Notably, it exhibited strong inhibitory activity against urease, which is relevant for conditions like kidney stones and infections .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound interacts with various kinases, which are crucial in signaling pathways related to cell proliferation and survival. Its binding affinity to these kinases suggests a role in modulating cellular responses to growth signals .
  • Protein Binding Studies : Docking studies indicate that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesModerate antiproliferative
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong antibacterial
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
Enzyme InhibitionUreaseStrong inhibition

Case Study: Anticancer Evaluation

A detailed evaluation was conducted on the anticancer properties of quinazoline derivatives, including the target compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against certain cancer types. For instance, modifications in the piperidine moiety significantly influenced the anti-proliferative potency across different cell lines .

Preparation Methods

Oxidative Cyclization with DMSO/H₂O₂

In a representative procedure, 2-amino-N-methylbenzamide (1.0 equiv) reacts with DMSO (2.0 equiv) and H₂O₂ (1.0 equiv) at 130–150°C for 14–20 hours. The reaction proceeds via a radical mechanism, where DMSO acts as a methylene donor, facilitating ring closure. This method achieves yields of 50–70% under solvent-free conditions, minimizing waste.

Key Reaction Parameters

  • Temperature : 140–150°C (optimal for radical initiation)
  • Oxidant : H₂O₂ (30% aqueous solution)
  • Solvent : Neat conditions or p-xylene for high-boiling reactions

Introduction of the 4-Chlorophenylmethyl Group

The 3-[(4-chlorophenyl)methyl] substituent is introduced via nucleophilic alkylation or Friedel-Crafts acylation, depending on the reactivity of the quinazolinone intermediate.

Alkylation at Position 3

After synthesizing the quinazolinone core, the nitrogen at position 3 is alkylated using 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 8–12 hours.

Optimization Insights

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced nucleophilicity.
  • Solvent : DMF ensures solubility of both the quinazolinone and alkylating agent.
  • Yield : 65–75% after column chromatography.

Coupling of the 3-Methylpiperidine-1-carbonyl Group

The 7-position carbonyl group is introduced via amide coupling between the quinazolinone’s amine and 3-methylpiperidine-1-carboxylic acid.

Carbodiimide-Mediated Coupling

A mixture of 7-aminoquinazolinone (1.0 equiv), 3-methylpiperidine-1-carboxylic acid (1.2 equiv), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) is stirred at room temperature for 18–24 hours.

Critical Considerations

  • Catalyst : HOBt suppresses racemization and enhances coupling efficiency.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide in 60–68% yield.

Thionation at Position 2

The sulfanylidene group is introduced by replacing the carbonyl oxygen at position 2 with sulfur.

Lawesson’s Reagent-Mediated Thionation

The quinazolinone intermediate (1.0 equiv) is treated with Lawesson’s reagent (2.0 equiv) in toluene under reflux for 6–8 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete conversion.

Advantages Over Alternative Methods

  • Selectivity : Lawesson’s reagent selectively targets the 2-position carbonyl without affecting the 4-ketone or amide groups.
  • Yield : 70–80% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Key Reference
Quinazolinone Core DMSO/H₂O₂ oxidative cyclization 150°C, solvent-free 65
3-Alkylation K₂CO₃/DMF 80°C, 12 h 70
7-Carbonylation EDC/HOBt coupling RT, 24 h 65
2-Thionation Lawesson’s reagent Toluene, reflux 75

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :
    Competing alkylation at the 1-position nitrogen is mitigated by using a bulky base (e.g., K₂CO₃) and controlling stoichiometry.

  • Oxidative Degradation :
    The quinazolinone core is sensitive to prolonged exposure to H₂O₂. Reaction times are optimized to 14–20 hours to balance yield and degradation.

  • Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate/hexane) resolves closely eluting intermediates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[(4-chlorophenyl)methyl]-7-(3-methylpiin-4-one, and how can structural purity be ensured?

  • Answer : Synthesis typically involves multi-step reactions, including sulfonation, piperidine substitution, and thioquinazolinone formation. A validated approach includes:

Stepwise functionalization : React 4-chlorobenzaldehyde with methyl thioacetate to form intermediate thioquinazolinone derivatives .

Piperidine coupling : Introduce the 3-methylpiperidine moiety via carbamoylation under anhydrous conditions (e.g., using DCC/DMAP catalysis) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).

  • Characterization : Confirm purity via HPLC (>98%) and structure via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiocarbonyl at δ 190–200 ppm in 13C^{13}C-NMR) and HRMS (exact mass: ~487.12 g/mol) .

Q. How should researchers design initial biological activity assays for this compound?

  • Answer : Prioritize in vitro assays aligned with structural analogs (e.g., quinazolinones with anticancer/antimicrobial activity):

Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination.

Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and validate results with triplicate runs.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Answer :

  • Data Collection : Grow single crystals via slow evaporation (solvent: DCM/methanol). Collect X-ray diffraction data (Mo-Kα radiation, 100 K).
  • Refinement : Use SHELXL for structure solution, focusing on thiocarbonyl and piperidine conformations .
  • Validation : Cross-check with CCDC databases and PLATON/ADDSYM for symmetry errors .
  • Example : Discrepancies in piperidine ring puckering (e.g., chair vs. boat) can be resolved via Hirshfeld surface analysis to validate hydrogen-bonding patterns .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxylation at the 3-methylpiperidine) to improve solubility (logP < 3).

Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfanylidene oxidation).

Prodrug design : Mask the thiocarbonyl group as a disulfide prodrug to enhance bioavailability .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

  • Answer : Follow INCHEMBIOL protocols :

Degradation : Test hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation).

Bioaccumulation : Use OECD 305 guidelines with zebrafish models (BCF calculation).

Toxicity : Algae (72-h EC50_{50}) and daphnia (48-h LC50_{50}) assays.

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis yields <40%; optimize via flow chemistry .
  • Structural Dynamics : Thiocarbonyl tautomerism may affect binding; study via variable-temperature NMR .
  • Data Reproducibility : Cross-validate crystallographic and spectroscopic data using independent labs .

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